Cachr ligand

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cachr ligands are chemical compounds that selectively bind to the cholinergic receptor in the brain. The cholinergic system plays a vital role in various physiological processes, including memory, attention, and learning. Cachr ligands have been the subject of extensive research due to their potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

Mecanismo De Acción

Cachr ligands work by selectively binding to the cholinergic receptor in the brain. This receptor is involved in the transmission of nerve impulses and plays a vital role in various physiological processes, including memory, attention, and learning. By binding to this receptor, cachr ligands can modulate the activity of the cholinergic system, leading to improved cognitive function.

Efectos Bioquímicos Y Fisiológicos

Cachr ligands have been shown to have various biochemical and physiological effects, including increased acetylcholine release, enhanced synaptic plasticity, and improved neuronal survival. Additionally, these compounds have been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using cachr ligands in lab experiments is their selectivity for the cholinergic receptor. This selectivity allows researchers to specifically target the cholinergic system, which can be difficult to do using other compounds. Additionally, cachr ligands have been shown to have good pharmacokinetic properties, making them suitable for use in animal models.

One limitation of using cachr ligands in lab experiments is their potential toxicity. Some cachr ligands have been shown to have toxic effects at high doses, which can limit their use in research. Additionally, these compounds can be challenging to synthesize, which can make them expensive and time-consuming to produce.

Direcciones Futuras

There are several future directions for research on cachr ligands. One area of interest is the development of more selective ligands that target specific subtypes of the cholinergic receptor. Additionally, researchers are investigating the use of cachr ligands in combination with other compounds to improve their efficacy. Finally, there is a growing interest in using cachr ligands as diagnostic tools for cognitive disorders, as they may help to identify specific subtypes of the disorder.

Métodos De Síntesis

Cachr ligands can be synthesized using various methods, including chemical synthesis and computational methods. Chemical synthesis involves the use of chemical reactions to create the desired compound. Computational methods involve using computer algorithms to design and predict the properties of the compound.

Aplicaciones Científicas De Investigación

Cachr ligands have been extensively studied for their potential therapeutic applications in treating cognitive disorders. Studies have shown that these compounds can improve memory, attention, and learning in animal models. Additionally, cachr ligands have been investigated for their potential use in treating schizophrenia, as they may help to improve cognitive deficits associated with the disorder.

Propiedades

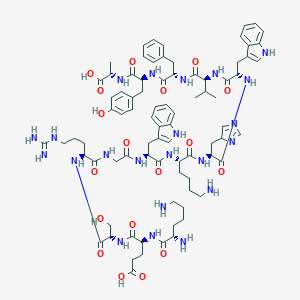

Número CAS |

114753-46-7 |

|---|---|

Nombre del producto |

Cachr ligand |

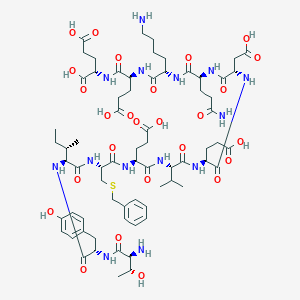

Fórmula molecular |

C82H112N22O18 |

Peso molecular |

1693.9 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H112N22O18/c1-45(2)69(80(120)102-62(34-47-16-5-4-6-17-47)75(115)99-61(74(114)94-46(3)81(121)122)35-48-25-27-52(106)28-26-48)104-78(118)64(37-50-40-91-57-22-10-8-19-54(50)57)100-77(117)65(38-51-41-88-44-93-51)101-72(112)59(23-12-14-32-84)98-76(116)63(36-49-39-90-56-21-9-7-18-53(49)56)95-67(107)42-92-71(111)58(24-15-33-89-82(86)87)97-79(119)66(43-105)103-73(113)60(29-30-68(108)109)96-70(110)55(85)20-11-13-31-83/h4-10,16-19,21-22,25-28,39-41,44-46,51,55,58-66,69,90-91,105-106H,11-15,20,23-24,29-38,42-43,83-85H2,1-3H3,(H,92,111)(H,94,114)(H,95,107)(H,96,110)(H,97,119)(H,98,116)(H,99,115)(H,100,117)(H,101,112)(H,102,120)(H,103,113)(H,104,118)(H,108,109)(H,121,122)(H4,86,87,89)/t46-,51?,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-/m0/s1 |

Clave InChI |

RTURMDQGPXDVNV-OKYFCKJGSA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Secuencia |

KESRGWKXWVFYA |

Sinónimos |

cAChR ligand complementary acetylcholine receptor-related peptide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)

![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)